molecular formula C25H25N3O B11416616 N-{1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenylacetamide

N-{1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenylacetamide

Cat. No.: B11416616
M. Wt: 383.5 g/mol
InChI Key: RFQFYZJYXOIUOE-UHFFFAOYSA-N
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Description

N-(1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-phenylacetamide is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-phenylacetamide typically involves multiple steps. One common synthetic route starts with the preparation of the benzodiazole core, followed by the introduction of the phenylacetamide group. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or toluene. The process may also involve the use of protecting groups to ensure selective reactions at specific sites on the molecule.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of microreactor technology can also enhance the efficiency of the synthesis by minimizing side reactions and reducing the overall reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide, often in acidic conditions.

    Reduction: Common reagents include sodium borohydride or lithium aluminum hydride, typically in anhydrous conditions.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) or alkylating agents, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, depending on the reagents used.

Scientific Research Applications

N-(1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-phenylacetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-phenylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to them, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter metabolism, thereby affecting neuronal function.

Comparison with Similar Compounds

Similar Compounds

    N-(1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-phenylacetamide: shares structural similarities with other benzodiazole derivatives, such as:

Uniqueness

The uniqueness of N-(1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-phenylacetamide lies in its specific substitution pattern and the presence of the phenylacetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H25N3O

Molecular Weight

383.5 g/mol

IUPAC Name

N-[1-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]ethyl]-2-phenylacetamide

InChI

InChI=1S/C25H25N3O/c1-18-12-14-21(15-13-18)17-28-23-11-7-6-10-22(23)27-25(28)19(2)26-24(29)16-20-8-4-3-5-9-20/h3-15,19H,16-17H2,1-2H3,(H,26,29)

InChI Key

RFQFYZJYXOIUOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C(C)NC(=O)CC4=CC=CC=C4

Origin of Product

United States

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